N-(tert-butyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
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Description
N-(tert-butyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
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Biological Activity
N-(tert-butyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H23N5O2, with a molecular weight of approximately 329.404 g/mol. The compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities including anti-inflammatory and anticancer properties.
1. Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit promising anticancer activity. Specifically, derivatives have been shown to inhibit various kinases involved in cancer progression, such as AXL and c-MET kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth and differentiation .
2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Studies have demonstrated that related compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For instance, certain derivatives showed IC50 values indicating strong inhibitory effects against COX-2, suggesting potential applications in treating inflammatory diseases .
3. Neuroprotective Effects
Emerging data suggest that pyrazolo[1,5-a]pyridine derivatives may also possess neuroprotective properties. These compounds have been investigated for their ability to modulate signaling pathways involved in neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Modifications on the piperazine ring and the carbonyl group significantly influence the compound's potency and selectivity towards specific targets.
- Linker Variations : Alterations in the linker region connecting the pyrazolo moiety to the piperazine scaffold have been shown to enhance binding affinity to target kinases while reducing off-target effects .
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of a series of pyrazolo[1,5-a]pyridine derivatives found that specific modifications led to enhanced efficacy against various cancer cell lines. For example, compounds with a tert-butyl group exhibited improved selectivity for cancer cells compared to normal cells, highlighting the importance of structural optimization in drug design .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of related compounds using an animal model of carrageenan-induced paw edema. Results indicated that certain derivatives significantly reduced inflammation markers and exhibited minimal gastrointestinal toxicity, suggesting a favorable safety profile for further development as therapeutic agents .
Properties
IUPAC Name |
N-tert-butyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-17(2,3)19-16(24)21-10-8-20(9-11-21)15(23)13-12-18-22-7-5-4-6-14(13)22/h4-7,12H,8-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDLXBORMGHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C(=O)C2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.